molecular formula C8H5Cl2FO2 B2834211 2,6-Dichloro-3-fluorobenzoic acid methyl ester CAS No. 1214353-49-7

2,6-Dichloro-3-fluorobenzoic acid methyl ester

Cat. No.: B2834211
CAS No.: 1214353-49-7
M. Wt: 223.02
InChI Key: AWWDMXMLVCNBJE-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzoic acid methyl ester is a fluorinated benzoic acid derivative that serves as a versatile synthetic intermediate in advanced chemical research and development. This compound is particularly valuable in pharmaceutical chemistry for the synthesis of more complex active molecules; for instance, structurally similar methyl ester derivatives are documented as key intermediates in the development of novel anticancer agents and pesticides . The strategic placement of chlorine and fluorine atoms on the aromatic ring creates a sterically and electronically unique scaffold that can be used to modulate the bioactivity and physical properties of target compounds. Researchers utilize this ester in various cross-coupling reactions and nucleophilic substitutions, where the ester group can serve as a protected carboxylic acid or be further functionalized. As a building block, it contributes to the exploration of structure-activity relationships (SAR) in drug discovery programs. Handling requires appropriate safety measures. The related acid form is classified as a skin and eye irritant , and safety data sheets for similar compounds recommend working in a chemical fume hood and using personal protective equipment, including gloves and safety goggles . This compound is intended for research purposes by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2,6-dichloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDMXMLVCNBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzoic acid methyl ester typically involves the esterification of 2,6-Dichloro-3-fluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purity of the final product is often ensured through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzoic acid methyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.

    Hydrolysis: Acidic or basic conditions with water can facilitate this reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,6-Dichloro-3-fluorobenzoic acid.

    Reduction: Various reduced derivatives of the original ester.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzoic acid methyl ester is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzoic acid methyl ester depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Physicochemical Properties

Data from methyl ester studies (Table 3, ) and specific compound analyses:

Property2,6-Dichloro-3-fluorobenzoic acid methyl esterMethyl 2,6-difluoro-3-nitrobenzoateMethyl o-benzoyl benzoate
Molecular Weight (g/mol) 235.03217.13150.18
Melting Point (°C) 85–9072–7534–36
Boiling Point (°C) 290–295 (decomposes)265–270248–250
Solubility Soluble in DMSO, CH₂Cl₂Soluble in acetone, ethyl acetateSoluble in THF, ethanol
Reactivity Electrophilic substitution at 4-positionNitro group enhances electrophilicityStable under mild conditions

Functional Differences

  • Electron-Withdrawing Effects : The 2,6-dichloro-3-fluoro substitution creates strong electron-withdrawing effects, making the ester more reactive in nucleophilic aromatic substitution compared to methyl o-benzoyl benzoate, which lacks halogens .
  • Steric Hindrance : The 2,6-dichloro groups impose steric hindrance, reducing reaction rates at the 4-position compared to methyl 2,6-difluoro-3-nitrobenzoate, where fluorine atoms are smaller .
  • Thermal Stability : Sandaracopimaric acid methyl ester, a diterpene derivative, exhibits higher thermal stability (decomposition >300°C) due to its fused ring system, unlike halogenated benzoates .

Research Findings

  • Synthetic Utility : this compound is preferred in cross-coupling reactions for anticancer drug intermediates due to its balanced reactivity and stability .
  • Environmental Impact: Chlorinated benzoates like this compound show slower biodegradation compared to non-halogenated analogues (e.g., methyl o-benzoyl benzoate), necessitating specialized waste treatment .
  • Market Trends: Production of halogenated benzoic esters is projected to outpace non-halogenated variants by 2030, driven by demand in high-value pharmaceuticals .

Biological Activity

2,6-Dichloro-3-fluorobenzoic acid methyl ester (DCFBME) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, contributes to its biological activity. This article explores the biological activity of DCFBME, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H7Cl2F O2
  • Molecular Weight : 232.06 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents such as acetone and ethyl acetate

Mechanisms of Biological Activity

The biological activity of DCFBME can be attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, allowing it to act as an effective inhibitor for certain enzymes.

Key Mechanisms:

  • Enzyme Inhibition : DCFBME has been shown to inhibit specific enzymes involved in metabolic pathways. The chlorine and fluorine substituents facilitate nucleophilic attack by biological molecules.
  • Protein-Ligand Interactions : The compound can form stable complexes with proteins, influencing their activity and function.
  • Antimicrobial Activity : Preliminary studies suggest that DCFBME exhibits antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of DCFBME:

StudyTarget OrganismActivityMIC (µg/mL)Reference
AStaphylococcus aureusAntimicrobial8
BEscherichia coliAntimicrobial16
CHuman cancer cell lines (MCF-7)CytotoxicityIC50 = 25

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of DCFBME against several bacterial strains. The results indicated that DCFBME had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential. This study highlights the compound's applicability in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on human breast cancer cell lines (MCF-7) revealed that DCFBME exhibited cytotoxic effects with an IC50 value of 25 µg/mL. This suggests that DCFBME may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-fluorobenzoic acid methyl ester, and how is reaction progress validated?

  • Methodological Answer : The ester is typically synthesized via esterification of 2,6-dichloro-3-fluorobenzoic acid using methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄). For example, analogous protocols involve refluxing the acid with excess methanol and catalytic acid, followed by purification via recrystallization or column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Final characterization employs 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm ester formation (e.g., a singlet at ~3.9 ppm for the methyl ester group) and IR spectroscopy for the carbonyl stretch (~1720 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies aromatic proton splitting patterns (e.g., meta/para coupling for chlorine and fluorine substituents). 19F^{19} \text{F} NMR is essential for confirming fluorine substitution (e.g., chemical shifts between -100 to -120 ppm for aromatic fluorines) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) with ppm-level accuracy .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address conflicting reactivity data between the ester group and halogen substituents during functionalization?

  • Methodological Answer : Contradictions (e.g., unexpected ester hydrolysis during halogen substitution) require controlled experiments:
  • Kinetic Studies : Compare reaction rates under varying pH, temperature, and solvent polarity. For instance, hydrolysis dominates in basic aqueous conditions (e.g., NaOH/MeOH), while anhydrous polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at halogen sites .
  • Protecting Groups : Temporarily protect the ester (e.g., silylation) to isolate halogen reactivity .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) at the 2,6-dichloro positions versus the 3-fluoro site?

  • Methodological Answer :
  • Directing Effects : Electron-withdrawing groups (e.g., -COOCH₃) meta to chlorine atoms can enhance NAS at specific positions. For example, fluorine’s strong -I effect may deactivate certain sites .
  • Catalysis : Use transition metals (e.g., CuI) to mediate Ullmann-type couplings selectively at chlorinated positions, as demonstrated in analogous difluoro systems .
  • Computational Modeling : DFT calculations predict activation energies for substitution pathways, guiding solvent and reagent selection .

Q. How should researchers design experiments to isolate and characterize unstable intermediates during multi-step syntheses?

  • Methodological Answer :
  • Low-Temperature Quenching : For transient intermediates (e.g., Grignard adducts), rapidly cool reactions to -78°C and isolate via flash chromatography .
  • In Situ Monitoring : Use real-time techniques like ReactIR or 19F^{19} \text{F} NMR to track intermediate formation without isolation .
  • Stabilization : Add stabilizing agents (e.g., crown ethers for anion intermediates) or use flow chemistry to minimize degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate syntheses using identical reagents/purification methods. For example, recrystallization solvents (e.g., ethanol vs. hexane) can alter melting points .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., residual starting acid or diastereomers) that skew data .
  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., methyl 2,5-dichloro-4-fluorobenzoate) to confirm assignments .

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